2-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one
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Overview
Description
2-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one typically involves the reaction of 4-chlorobenzaldehyde with 3,4-dichloroaniline in the presence of a thiol reagent. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolidinone ring. Common reagents used in this synthesis include:
- 4-chlorobenzaldehyde
- 3,4-dichloroaniline
- Thiol reagent (e.g., thioglycolic acid)
- Acid or base catalysts (e.g., hydrochloric acid or sodium hydroxide)
The reaction is typically carried out under reflux conditions, with the temperature maintained around 80-100°C for several hours to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reagent addition, resulting in a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Thiazolidine derivatives
Substitution: Various substituted thiazolidinones with different functional groups
Scientific Research Applications
2-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorinated phenyl groups and thiazolidinone ring contribute to its binding affinity and specificity. The exact pathways and molecular targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one
- 2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-1,3-thiazolidin-4-one
- 2-(4-bromophenyl)-3-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one
Uniqueness
2-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one is unique due to the specific arrangement of its chlorinated phenyl groups and the presence of the thiazolidinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3NOS/c16-10-3-1-9(2-4-10)15-19(14(20)8-21-15)11-5-6-12(17)13(18)7-11/h1-7,15H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAMSTUHGNIQAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)Cl)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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